molecular formula C21H25ClN6O2 B2905953 N2-(3-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179499-21-8

N2-(3-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2905953
CAS RN: 1179499-21-8
M. Wt: 428.92
InChI Key: JAXNYHFLPYDUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H25ClN6O2 and its molecular weight is 428.92. The purity is usually 95%.
BenchChem offers high-quality N2-(3-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-methoxyphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotransmitter Research

This compound’s structural similarity to naturally occurring amines, such as serotonin and epinephrine, which function as neurotransmitters, makes it a valuable tool in the study of biological pathways . It can be used to understand the synthesis and function of neurotransmitters, potentially leading to insights into the treatment of neurological disorders.

Pharmaceutical Development

The formation of amide bonds is crucial in pharmaceuticals, and this compound’s ability to form such bonds makes it significant for drug development . Its potential use in creating new medications, especially those targeting the central nervous system, is a key area of interest.

Chemical Synthesis Optimization

The compound can be used to optimize chemical syntheses, such as through reductive amination processes . This is important for improving yields and reducing waste in industrial chemical production.

Analytical Chemistry

In analytical chemistry, the compound can be used as a reference material for NMR and IR spectroscopy . These techniques are essential for determining the structure and purity of synthesized compounds.

Material Science

Due to its potential as a plasticizer, this compound could be researched for its applications in material science . It might help in the development of new materials with specific desired properties.

Enzyme Inhibition Studies

The compound could be used to study the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism . Understanding this can improve the safety and efficacy of drugs by predicting potential drug interactions.

Green Chemistry

The use of this compound in green chemistry could be investigated, particularly in the context of solvent systems. Its use in methanol rather than ethanol provides a greener alternative for certain reactions, which is an important consideration for sustainable chemistry practices .

properties

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2.ClH/c1-15-6-8-16(9-7-15)22-19-24-20(23-17-4-3-5-18(14-17)28-2)26-21(25-19)27-10-12-29-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXNYHFLPYDUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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